2-(2-Ethylbutylidene)-1-cyclohexanone
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
100314-27-0 |
|---|---|
Molecular Formula |
C12H20O |
Molecular Weight |
180.29 g/mol |
IUPAC Name |
(2E)-2-(2-ethylbutylidene)cyclohexan-1-one |
InChI |
InChI=1S/C12H20O/c1-3-10(4-2)9-11-7-5-6-8-12(11)13/h9-10H,3-8H2,1-2H3/b11-9+ |
InChI Key |
TZLYHTNSBQIYQA-PKNBQFBNSA-N |
Isomeric SMILES |
CCC(CC)/C=C/1\CCCCC1=O |
Canonical SMILES |
CCC(CC)C=C1CCCCC1=O |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Strategies
Chemo- and Regioselective Synthesis of the 2-(2-Ethylbutylidene)-1-cyclohexanone Core
The primary challenge in synthesizing this compound lies in the controlled formation of the exocyclic double bond at the α-position of the cyclohexanone (B45756) ring. This is typically achieved through the condensation of cyclohexanone with 2-ethylbutanal (B1361351). The key to a successful synthesis is the use of methodologies that precisely control the reaction to favor the desired product over side reactions like self-condensation of the starting materials.
Organocatalytic Approaches
Organocatalysis has emerged as a powerful tool in organic synthesis, offering mild and often environmentally benign alternatives to traditional metal-based catalysts. Various organocatalytic methods can be applied to the synthesis of α,β-unsaturated ketones.
While not a direct route to this compound, amine-catalyzed Diels-Alder reactions of α,β-unsaturated ketones are crucial for forming cyclohexanone derivatives. scite.ai These reactions proceed through the in-situ generation of dienamines from the α,β-unsaturated ketone, which then react with another molecule of the ketone acting as a dienophile. This methodology highlights the utility of secondary amines in activating ketones and aldehydes for subsequent C-C bond formation, a principle that underpins the more direct aldol-type condensations.
L-proline and pyrrolidine (B122466) are highly effective organocatalysts for the synthesis of 2-substituted cyclohexanones via aldol (B89426) or Knoevenagel condensations. ias.ac.inresearchgate.netnih.gov The catalytic cycle typically involves the formation of an enamine from the reaction of the catalyst (L-proline or pyrrolidine) with cyclohexanone. This enamine then acts as a nucleophile, attacking the carbonyl group of an aldehyde, such as 2-ethylbutanal. Subsequent dehydration of the resulting aldol adduct yields the desired α,β-unsaturated ketone. pearson.comvaia.com
The use of L-proline can enhance the reaction rate by activating the aldehyde's carbonyl group, making it more susceptible to nucleophilic attack. ias.ac.in Pyrrolidine, often used in stoichiometric amounts or as a catalyst in the presence of water, can facilitate both 1,2- and 1,4-additions, depending on the substrate and reaction conditions. nih.gov For the synthesis of this compound, the reaction would be an aldol condensation, which is a 1,2-addition to the carbonyl group of the aldehyde.
| Catalyst | Reactants | Reaction Type | Key Intermediates |
|---|---|---|---|
| L-Proline | Cyclohexanone, 2-Ethylbutanal | Aldol Condensation | Enamine (from cyclohexanone), Activated Aldehyde |
| Pyrrolidine | Cyclohexanone, 2-Ethylbutanal | Aldol Condensation | Enamine (from cyclohexanone) |
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is a non-nucleophilic, strong organic base that is widely used to catalyze a variety of organic transformations, including Knoevenagel condensations. researchgate.netsigmaaldrich.com In the synthesis of this compound, DBU would act as a base to deprotonate the α-carbon of cyclohexanone, forming an enolate. This enolate would then attack the carbonyl of 2-ethylbutanal, leading to an aldol adduct which subsequently dehydrates to form the final product. DBU is known for its efficiency in promoting such condensations under mild, often solvent-free conditions, making it an attractive choice for this synthesis. sigmaaldrich.com
| Catalyst | Reactants | Reaction Type | Mechanism | Reported Conditions |
|---|---|---|---|---|
| DBU | Cyclohexanone, 2-Ethylbutanal | Knoevenagel/Aldol Condensation | Base-catalyzed enolate formation and nucleophilic attack | Often solvent-free, room temperature or gentle heating. sigmaaldrich.com |
Organocatalytic cascade reactions provide an efficient means to construct complex molecules in a single step. A relevant example is the reaction of 2-nitrocyclohexanone (B1217707) with α,β-unsaturated aldehydes. rsc.org In this process, a dienolate is generated from 2-nitrocyclohexanone, which then reacts with an iminium ion formed from the α,β-unsaturated aldehyde and a secondary amine catalyst. While this specific reaction leads to bicyclo[3.3.1]nonanone products, the underlying principle of generating a nucleophilic cyclohexanone-derived intermediate that reacts with an activated aldehyde is directly applicable to the synthesis of our target molecule. A similar cascade, starting from cyclohexanone and an enal derived from 2-ethylbutanal, could potentially lead to this compound, although this specific transformation is not explicitly reported in the searched literature.
Transition Metal-Mediated Syntheses
Transition metal catalysis offers a powerful and versatile platform for the formation of C-C bonds and has been applied to the synthesis of α,β-unsaturated ketones.
One of the prominent methods is the α-alkenylation of ketones. This can be achieved through various strategies, including the reaction of pre-formed enolates with alkenyl halides or through direct C-H activation. For instance, palladium-catalyzed cross-coupling reactions between a cyclohexanone enolate and a vinyl halide, such as a vinyl bromide derived from 2-ethylbutanal, could furnish the desired product. researchgate.netacs.org
Ruthenium complexes have also been shown to be effective catalysts for the α-alkylation of ketones. nih.govnih.govacs.org These reactions can proceed through a "hydrogen-borrowing" mechanism where an alcohol is temporarily oxidized to an aldehyde, which then undergoes an aldol-type reaction with the ketone, followed by reduction of the resulting enone. Applying this to cyclohexanone and 2-ethyl-1-butanol (B44090) could provide a direct route to the saturated analogue of the target compound, which could then be oxidized. Alternatively, ruthenium can catalyze the direct cross-coupling of ketones with alkenyl electrophiles. rsc.org
Rhodium catalysts have been employed in the synthesis of cyclohexenones via [4+2] annulation reactions of 4-alkynals and alkynes. capes.gov.brnih.gov While not a direct synthesis of the target exocyclic unsaturated ketone, these methods demonstrate the capability of rhodium to mediate complex cyclizations to form six-membered rings.
| Metal Catalyst | Reaction Type | Reactants | General Principle |
|---|---|---|---|
| Palladium | α-Alkenylation | Cyclohexanone enolate, Vinyl halide | Cross-coupling reaction. acs.org |
| Ruthenium | α-Alkylation | Cyclohexanone, Alcohol/Alkenyl electrophile | Hydrogen-borrowing or direct cross-coupling. nih.govacs.orgrsc.org |
| Rhodium | [4+2] Annulation | 4-Alkynals, Alkynes | Cyclization to form cyclohexenone core. capes.gov.brnih.gov |
Photochemical Synthesis Routes
Emerging as a green and sustainable alternative, visible-light-promoted aerobic oxidation provides a metal-free pathway to α,β-unsaturated ketones. rsc.org This methodology leverages the power of light to activate a photocatalyst, which in turn facilitates the oxidation of a substrate using atmospheric oxygen as the ultimate oxidant. mdpi.com These reactions are prized for their mild conditions, often proceeding at room temperature, and their environmental friendliness. rsc.orglidsen.com
For the synthesis of an α,β-unsaturated ketone, this strategy can be applied to oxidize the corresponding saturated ketone or allylic alcohol. The process generally involves the generation of reactive oxygen species (ROS) through the interaction of the excited photocatalyst with molecular oxygen. mdpi.com Organic dyes, such as Eosin Y, are commonly used as efficient and inexpensive metal-free photosensitizers. lidsen.com Research has demonstrated the successful oxidation of various alcohols to their corresponding aldehydes and ketones with high selectivity and conversion rates under visible light irradiation. rsc.org The reaction mechanism can proceed via an electron transfer pathway, highlighting the sophisticated photophysics involved. lidsen.com
Table 2: Key Features of Visible-Light Aerobic Oxidation
| Catalyst Type | Oxidant | Conditions | Advantages | Reference |
|---|---|---|---|---|
| Organic Dyes (e.g., Eosin Y) | Air (O₂) | Visible Light, Room Temperature | Metal-free, environmentally friendly, high functional group tolerance. | lidsen.com |
| Flavin Derivatives (e.g., RFTA) | Air (O₂) | Visible Light, Solvent-free | Derived from Vitamin B2, sustainable. | mdpi.com |
Multi-Step Convergent Synthesis
The Robinson annulation, a classic and powerful ring-forming reaction, provides a direct route to cyclohexenone derivatives. This sequence involves two distinct, base-catalyzed steps: a Michael addition followed by an intramolecular aldol condensation. jove.com To synthesize the core of the target molecule, a suitable Michael donor, such as an enolate derived from a ketone, would be added to an α,β-unsaturated ketone (a Michael acceptor). wikipedia.org For the specific synthesis of this compound, this would likely involve a precursor that already contains the ethylbutyl group.
The process begins with the conjugate addition of a nucleophilic enolate to the β-carbon of the α,β-unsaturated acceptor. jove.comwikipedia.org This creates a 1,5-dicarbonyl intermediate. pressbooks.pub Subsequent intramolecular aldol condensation, where an enolate formed from one carbonyl group attacks the other carbonyl group within the same molecule, leads to the formation of a six-membered ring. pressbooks.pubtamu.edu The final step is a dehydration of the resulting aldol adduct to yield the stable, conjugated α,β-unsaturated cyclohexenone product. tamu.edu The entire sequence is a robust method for creating three new carbon-carbon bonds (two sigma and one pi) in a single operational pot. jove.com
A novel and efficient strategy for the synthesis of cyclohexanones, the saturated precursors to the target enone, involves the cationic cyclization of alkynol or enyne derivatives. organic-chemistry.orgnih.gov This method is particularly effective for precursors containing a terminal alkyne. organic-chemistry.orgnih.gov
The reaction is promoted by an acid, such as tetrafluoroboric acid (HBF₄·OEt₂), in a specialized solvent like 1,1,1,3,3,3-hexafluoropropan-2-ol (HFIP), which facilitates the cyclization. organic-chemistry.org The process occurs via a 6-endo cyclization mechanism, where the nucleophilic part of the molecule attacks the activated alkyne, leading to the formation of the six-membered ring. organic-chemistry.org This approach is notable for its ability to generate diverse cyclohexanone derivatives with good functional group tolerance, which can then be subjected to dehydrogenation to afford the final α,β-unsaturated product. organic-chemistry.org The method has proven to be scalable and represents a valuable tool for constructing complex cyclic ketones. organic-chemistry.org
Green Chemistry Principles in this compound Synthesis
The application of green chemistry principles to the synthesis of this compound aims to create processes that are not only efficient but also environmentally benign. This involves a holistic approach, considering everything from the starting materials to the final product, with an emphasis on reducing waste, and energy consumption, and using less hazardous substances.
Environmentally Benign Reaction Conditions and Solvent Systems
A significant stride in the green synthesis of α,β-unsaturated ketones is the move away from conventional volatile organic solvents (VOCs), which are often toxic and difficult to dispose of. Research has increasingly focused on solvent-free reactions and the use of greener solvent alternatives.
Solvent-Free Synthesis: One of the most effective green strategies is the elimination of solvents altogether. Solvent-free, or neat, reactions reduce waste at the source and can lead to simpler purification processes. For the aldol condensation between cyclohexanone and an aldehyde, this can be achieved by physically grinding the solid reactants with a solid base catalyst. sciepub.com This method not only minimizes waste but can also accelerate reaction times.
Another promising solvent-free approach involves the use of microwave irradiation. researchgate.net Microwave-assisted organic synthesis (MAOS) can dramatically reduce reaction times from hours to minutes, often leading to higher yields and cleaner reactions with fewer byproducts. mdpi.come-journals.in This efficiency gain translates to significant energy savings, a key tenet of green chemistry.
Alternative Solvent Systems: When a solvent is necessary, the focus shifts to environmentally benign options. Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. While organic reactions in water can be challenging due to solubility issues, the use of phase-transfer catalysts or specialized catalytic systems can overcome these hurdles. Deep eutectic solvents (DESs) and ionic liquids (ILs) are also emerging as viable green alternatives. These solvents have negligible vapor pressure, reducing air pollution, and can often be recycled and reused. nih.gov
The table below illustrates a comparative analysis of different reaction conditions for the synthesis of related α,β-unsaturated cyclohexanones, highlighting the advantages of greener approaches.
| Aldehyde Reactant | Catalyst/Conditions | Solvent | Reaction Time | Yield (%) | Reference |
| Benzaldehyde | NaOH (solid) | None | 10 min | High | sciepub.com |
| Aromatic Aldehydes | HCl / Microwave | None | 2-5 min | Not specified | researchgate.net |
| Aromatic/Heterocyclic Aldehydes | Urea/Thiourea / Microwave | None | 1-2 min | 85-99 | e-journals.in |
| Aromatic Aldehydes | Supported Acidic Ionic Liquid | None | Short | Good to Excellent | cjcatal.com |
Sustainable Catalysis in Unsaturated Cyclohexanone Formation
The choice of catalyst is pivotal in developing a green synthetic route. Ideal green catalysts are highly active, selective, non-toxic, and reusable. The synthesis of unsaturated cyclohexanones has seen a significant shift from traditional homogeneous acid and base catalysts, which are often corrosive and difficult to separate from the reaction mixture, towards more sustainable heterogeneous catalysts.
Heterogeneous Catalysts: Solid catalysts offer numerous advantages, including ease of separation from the product, potential for regeneration and reuse, and often milder reaction conditions. For the aldol condensation of cyclohexanone, a variety of heterogeneous catalysts have been explored. These include:
Zeolites: These microporous aluminosilicate (B74896) minerals are robust, shape-selective catalysts. Hβ zeolite, for instance, has been successfully used for the solvent-free synthesis of α,β-unsaturated ketones. rsc.org
Metal Oxides: Simple and mixed metal oxides, such as MgO, CaO, and hydrotalcites (e.g., Mg/Al mixed oxides), have demonstrated high activity and selectivity in aldol condensations. researchgate.net They are typically inexpensive and environmentally friendly.
Supported Catalysts: Active catalytic species can be immobilized on solid supports like silica (B1680970) or alumina. This approach combines the high activity of a homogeneous catalyst with the practical benefits of a heterogeneous system. For example, supported acidic ionic liquids have been shown to be effective and reusable catalysts for this transformation. cjcatal.com
The following table provides an overview of various catalytic systems used in the synthesis of α,β-unsaturated ketones, emphasizing the performance of sustainable options.
| Catalyst | Reactants | Reaction Conditions | Yield (%) | Key Advantages | Reference |
| Hβ Zeolite | Alkynes and Aldehydes | Solvent-free | Good to Excellent | Heterogeneous, reusable | rsc.org |
| Mg/Al Mixed Oxides | Cyclohexanone and Furfural | Fixed-bed reactor, 80°C | up to 68 | Heterogeneous, continuous flow | mdpi.com |
| Supported Acidic Ionic Liquid | Ketones and Aromatic Aldehydes | Solvent-free | Good to Excellent | Reusable, no volatile solvents | cjcatal.com |
| Recyclable Basic Ionic Liquid | Cyclopentanone and Aromatic Aldehydes | Solvent-free, Room Temp | up to 96 | Homogeneous but recyclable | nih.gov |
This table includes data from analogous reactions to demonstrate the efficacy of different catalytic systems in forming α,β-unsaturated ketones.
Reaction Mechanisms and Mechanistic Elucidation
Mechanistic Pathways of Formation
The synthesis of α,β-unsaturated ketones like 2-(2-Ethylbutylidene)-1-cyclohexanone typically involves the condensation of a ketone with an aldehyde. The specific mechanistic pathway is highly dependent on the catalytic conditions employed.
Organocatalysis, particularly through enamine and iminium ion intermediates, provides a powerful strategy for the formation of α,β-unsaturated carbonyl compounds. This approach avoids the use of metals and offers high levels of control. nobelprize.orgprinceton.edu
The reaction begins with the condensation of cyclohexanone (B45756) with a secondary amine catalyst (e.g., pyrrolidine (B122466) or a chiral imidazolidinone) to form a nucleophilic enamine . princeton.edumsu.edu This enamine is a key intermediate, acting as a "HOMO-raising" activator, which enhances the nucleophilicity of the α-carbon of the ketone. nobelprize.org The enamine then engages in a nucleophilic attack on the carbonyl carbon of 2-ethylbutanal (B1361351).
Alternatively, the aldehyde can be activated by the amine catalyst. In what is termed "LUMO-lowering" activation, the amine catalyst reacts with the aldehyde to form a highly electrophilic iminium ion . nobelprize.orgunl.pt This activation makes the aldehyde more susceptible to attack by the enol or enolate form of cyclohexanone. The coupling of iminium ion and enamine catalysis has been cleverly exploited for the synthesis of complex organic molecules. nobelprize.org
The subsequent steps involve the formation of a β-hydroxy iminium ion intermediate. Elimination of water and hydrolysis of the iminium ion regenerates the catalyst and yields the final α,β-unsaturated ketone product, this compound. nobelprize.orgmsu.edu The use of chiral primary or secondary amines as catalysts is fundamental to achieving enantioselectivity in these transformations. thieme-connect.comnih.gov
Table 1: Key Intermediates in Amine-Catalyzed Synthesis
| Intermediate | Role in Reaction | Activation Type |
|---|---|---|
| Enamine | Enhances nucleophilicity of the ketone's α-carbon | HOMO-Raising |
| Iminium Ion | Increases electrophilicity of the aldehyde's carbonyl carbon | LUMO-Lowering |
While the primary route to this compound is through condensation, radical mechanisms can be involved in related or alternative synthetic pathways, particularly those involving oxidation or dehydrogenation. For instance, the oxidation of cyclic alkenes like cyclohexene (B86901), a related structural motif, can proceed through free-radical pathways to yield α,β-unsaturated ketones. bohrium.commtu.eduresearchgate.net
These reactions are often initiated by the homolytic cleavage of a peroxide initiator (e.g., H₂O₂ or tBuOOH), which generates radicals. mtu.eduyoutube.com A radical can then abstract an allylic hydrogen from a precursor molecule, forming a resonance-stabilized radical. This radical can react with molecular oxygen to form a peroxide radical. mtu.edu Subsequent unimolecular or bimolecular steps can lead to the formation of the ketone product. mtu.eduresearchgate.net
In the context of ketone functionalization, photoredox catalysis can generate ketyl radicals from carbonyl compounds. rsc.org These nucleophilic carbon radicals can participate in C-C bond-forming reactions, representing an inversion of the typical reactivity of the carbonyl group. rsc.org While not the standard synthesis for the title compound, these radical pathways highlight alternative reactivity patterns for cyclic ketones. uci.edulibretexts.org
The final step in the acid-catalyzed aldol (B89426) condensation to form this compound is a dehydration reaction. libretexts.orglibretexts.org Under acidic conditions, this elimination typically proceeds via an E1 (Elimination, unimolecular) mechanism, which involves a carbocation intermediate. chemistrysteps.combyjus.com
The mechanism consists of two main steps:
Protonation and Ionization : The hydroxyl group of the intermediate β-hydroxy ketone is protonated by the acid catalyst, converting it into a good leaving group (water). The departure of the water molecule results in the formation of a secondary carbocation at the β-position. byjus.com
Deprotonation : A base (such as water or the conjugate base of the acid catalyst) removes a proton from the α-carbon, leading to the formation of a π-bond between the α and β carbons. byjus.com
Stereochemical Control Mechanisms in Synthesis
Controlling the stereochemistry of the C=C double bond (E/Z isomerism) and any adjacent stereocenters is a significant challenge in the synthesis of substituted cyclohexanones.
The synthesis of this compound can result in different stereoisomers. The geometry of the exocyclic double bond can be either E or Z. Achieving high diastereoselectivity (preference for one diastereomer over another) and enantioselectivity (preference for one enantiomer over another) is a key goal of modern synthetic methods.
Catalysis is the cornerstone of stereocontrol in these reactions. Chiral organocatalysts, such as proline derivatives or chiral imidazolidinones, are widely used to induce enantioselectivity in the α-alkylation of ketones and aldehydes. princeton.eduuoa.grresearchgate.net For example, the enantioselective alkylation of cyclohexanone can be achieved using chiral lithio-chelated enamines, where the rigid structure of the metalloenamine intermediate dictates the facial selectivity of the electrophile's approach. uoa.gr
Similarly, transition metal catalysis, employing metals like nickel or palladium with chiral ligands, has emerged as a powerful tool for the enantioselective α-alkylation of ketones. researchgate.netnih.govnih.gov These catalytic systems can control the formation of specific stereoisomers with high fidelity. Research on related systems, such as the synthesis of highly substituted cyclohexanones via Michael additions, has demonstrated that complete diastereoselectivity can be achieved under specific phase-transfer catalysis conditions. beilstein-journals.org
Table 2: Research Findings in Stereoselective Ketone Alkylation
| Catalyst Type | Reaction | Key Outcome |
|---|---|---|
| Chiral Lithio-Chelated Enamines | Alkylation of Cyclohexanone | High enantiomeric excess (ee) due to rigid transition state. uoa.gr |
| Chiral N-Heterocyclic Carbenes (NHCs) | Intramolecular Aldol Reaction | Synthesis of cyclopentenes with quaternary carbon stereocenters in excellent ee. nih.gov |
| Nickel-Biphenyl Diphosphine Complex | Alkylation with Allylic Alcohols | Reverses conventional regioselectivity, alkylating at the more-hindered α-site. nih.gov |
| Iridium-Photoredox / Enamine / HAT Catalysis | α-Alkylation of Aldehydes | Enables use of simple olefins as coupling partners with high enantioselectivity. princeton.edu |
Chiral induction is the process by which a chiral entity (catalyst, auxiliary, or reagent) influences the formation of a specific stereoisomer in a reaction. In the synthesis of chiral 2-alkylidene cyclohexanones, the origin of stereospecificity lies in the energetic differences between diastereomeric transition states.
When a chiral amine catalyst is used, it forms a chiral enamine or iminium ion. chemtube3d.comyoutube.com The bulky groups on the catalyst create a sterically defined environment, forcing the incoming electrophile (the aldehyde) to approach from a specific face of the enamine double bond. The most stable, lowest-energy transition state leads to the major product isomer. For example, in the alkylation of an enamine derived from 4-tert-butylcyclohexanone, the electrophile preferentially attacks from the face opposite the bulky t-butyl group to proceed through a stable chair-like transition state, leading to the trans product as the major isomer. chemtube3d.comyoutube.com
Computational and experimental studies help elucidate these transition states. For instance, in organocatalytic activations, favorable orbital interactions, such as between the π-orbital of an enamine and the σ*-orbital of a reactant, can be responsible for the observed activation and stereoselectivity. nih.gov The precise geometry of the catalyst-substrate complex, including factors like hydrogen bonding and steric hindrance, dictates the stereochemical outcome of the reaction. uoa.gr
Theoretical Mechanistic Investigations (Computational Chemistry)
Theoretical investigations, particularly those employing quantum chemical methods, are instrumental in mapping the potential energy surfaces of reactions, identifying transition states, and calculating activation barriers. These studies offer a molecular-level understanding that complements experimental findings.
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. rsc.org It has become a standard tool for studying reaction mechanisms in organic chemistry due to its balance of accuracy and computational cost. rsc.org While direct DFT studies on this compound are scarce, research on similar molecules, such as other cyclohexanone derivatives and α,β-unsaturated systems, provides a solid framework for understanding its behavior. rsc.orgresearchgate.net
A common synthetic route to this compound is the aldol condensation of cyclohexanone with 2-ethylbutanal. DFT studies on aldol condensation reactions reveal the stepwise mechanism involving the formation of an enolate, nucleophilic attack on the aldehyde, and subsequent dehydration. pearson.comresearchgate.net The reaction is typically catalyzed by an acid or a base. researchgate.net Under basic conditions, a base abstracts an α-hydrogen from cyclohexanone to form a resonance-stabilized enolate ion. pearson.com This enolate then acts as a nucleophile, attacking the carbonyl carbon of 2-ethylbutanal to form a β-hydroxy ketone intermediate. pearson.com Subsequent dehydration, often facilitated by heat, yields the final α,β-unsaturated ketone. pearson.commdpi.com The stability of the conjugated system in the product often drives the equilibrium to favor the condensed product. pearson.com
DFT calculations can be employed to model each step of this process, determining the geometries of reactants, intermediates, transition states, and products. For a related compound, 2-(2-hydroxy-benzylidene)-cyclohexanone, DFT calculations at the B3LYP/6-311+G(d,p) level of theory have been used to optimize the molecular geometry and analyze vibrational spectra. researchgate.net Similar calculations for this compound would help in understanding its structural parameters and stability.
Furthermore, DFT has been used to study the hydroboration of α,β-unsaturated carbonyl compounds, considering both 1,2- and 1,4-addition pathways. For an α,β-unsaturated ester, the calculated free energy barrier for the rate-determining step of 1,4-hydroboration was found to be significantly lower (15.0 kcal/mol) than that for the 1,2-hydroboration pathway (29.7 kcal/mol), indicating a strong preference for 1,4-addition in that specific system. smolecule.com
A theoretical study on the autoxidation of 2-alkylidene-1,3-cyclohexadiones, which share the alkylidene-cyclohexane framework, employed DFT to investigate the mechanism of molecular oxygen addition. nih.gov This study successfully described the reaction pathway involving crossing between triplet and singlet potential energy surfaces. nih.gov
Table 1: Representative Theoretical Data for Aldol Condensation Steps (Hypothetical for this compound based on analogous systems)
| Reaction Step | Species | Relative Energy (kcal/mol) | Key Characteristics |
| 1. Enolate Formation | Cyclohexanone Enolate | Intermediate | Resonance-stabilized nucleophile |
| 2. Nucleophilic Attack | Transition State 1 | High | Formation of C-C bond |
| 3. Protonation | β-Hydroxy Ketone | Intermediate | Stable aldol addition product |
| 4. Dehydration | Transition State 2 | High | Elimination of water molecule |
| 5. Product Formation | This compound | Product | Conjugated and stable |
This table is illustrative and based on general principles of aldol condensation reactions studied by DFT. Actual energy values would require specific calculations for the title compound.
Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. mdpi.com While DFT is excellent for stationary points on a potential energy surface, MD simulations provide insights into the dynamic behavior of molecules over time, including conformational changes, solvent effects, and the kinetics of reactions. mdpi.comnih.gov
In the context of this compound, MD simulations could be used to study its interaction with other molecules, such as solvents or reactants in a subsequent reaction. For example, MD simulations have been used to investigate the binding of substrates to enzymes like cyclohexanone dehydrogenase. rsc.orgrsc.org These studies can reveal how the substrate, like a cyclohexanone derivative, fits into the active site of an enzyme and the conformational changes that occur during the enzymatic reaction. rsc.orgrsc.org This work has paved the way for the rational design of enzymes for bespoke regioselective α,β-desaturation in the synthesis of important bioactive molecules. rsc.org
MD simulations are also crucial for understanding the behavior of molecules in different environments. For instance, simulations can model the interaction of a molecule with a lipid bilayer, which is relevant for assessing potential biological activity. nih.gov The simulations typically involve defining a force field (like FF19SB) to describe the interactions between atoms and then solving Newton's equations of motion for the system over a series of small time steps. rsc.org
Table 2: Parameters and Outputs of a Typical Molecular Dynamics Simulation for a Cyclohexanone Derivative
| Parameter | Description | Typical Value/Method |
| System Setup | ||
| Force Field | Describes interatomic potentials | AMBER, CHARMM, GROMOS |
| Solvation | Explicit or implicit solvent model | Explicit water box (e.g., TIP3P) |
| System Size | Number of atoms | 10,000 - 100,000 |
| Simulation Protocol | ||
| Minimization | Removes steric clashes | Steepest Descent, Conjugate Gradient |
| Equilibration | Brings system to desired temp/pressure | NVT (constant volume) then NPT (constant pressure) ensemble |
| Production Run | Data collection phase | 100 ns - 1 µs |
| Analysis | ||
| Trajectory Analysis | Analyzes molecular motion over time | Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF) |
| Binding Free Energy | Calculates affinity between molecules | MM/PBSA, MM/GBSA |
| Structural Properties | Analyzes H-bonds, radial distribution functions | VMD, GROMACS tools |
This table provides a general overview of MD simulation parameters and is not specific to "this compound" but is representative of studies on similar cyclic organic molecules.
Advanced Derivatization and Chemical Transformations
Functionalization of the Cyclohexanone (B45756) Ring
The reactivity of the cyclohexanone portion of the molecule is largely dictated by the presence of the carbonyl group, which activates the adjacent α-carbons for various transformations.
The introduction of a halogen atom at the α-position to the carbonyl group is a foundational transformation. In the case of 2-(2-Ethylbutylidene)-1-cyclohexanone, the C6 position is the primary site for this reaction. Under acidic conditions, the ketone undergoes tautomerization to form a more nucleophilic enol intermediate. libretexts.org This enol then readily attacks an electrophilic halogen, such as bromine (Br₂) or chlorine (Cl₂), to yield the α-halogenated product. libretexts.orgyoutube.com The reaction is catalyzed by acid, which protonates the carbonyl oxygen, facilitating both the enol formation and the final deprotonation step. libretexts.org The rate-determining step in this process is typically the formation of the enol. libretexts.org Because the reaction proceeds through a planar enol intermediate, if the α-carbon were to become a stereocenter, a racemic mixture would be expected. libretexts.org
Table 1: Representative Alpha-Halogenation Reaction
| Reactant | Reagents | Expected Product |
| This compound | Br₂, CH₃COOH (catalytic) | 6-Bromo-2-(2-ethylbutylidene)-1-cyclohexanone |
Converting the ketone into an enol ether or an enamine derivative significantly alters its reactivity, transforming the electrophilic carbonyl carbon into a nucleophilic α-carbon.
Enol Ethers: Silyl (B83357) enol ethers are common and stable enol derivatives. They are synthesized by treating the ketone with a silyl electrophile, like trimethylsilyl (B98337) chloride (TMSCl), in the presence of a base. wikipedia.org The choice of base and reaction conditions can control the regioselectivity of the enol ether formed. A strong, hindered base like lithium diisopropylamide (LDA) at low temperatures favors the formation of the kinetic enol ether, while a weaker base like triethylamine (B128534) tends to yield the more stable, thermodynamic product. wikipedia.org These silyl enol ethers are versatile intermediates for various carbon-carbon bond-forming reactions. wikipedia.org
Enamine Formation: Enamines are produced through the acid-catalyzed condensation reaction of a ketone with a secondary amine, such as pyrrolidine (B122466) or morpholine. masterorganicchemistry.comutripoli.edu.ly The mechanism involves the initial nucleophilic addition of the amine to the carbonyl group to form a carbinolamine intermediate. libretexts.org Subsequent acid-catalyzed dehydration leads to an iminium ion, which is then deprotonated at the α-carbon to yield the enamine. libretexts.org Enamines are excellent nucleophiles, reacting with a range of electrophiles at the α-carbon in what is known as the Stork enamine synthesis. libretexts.org
Table 2: Enol Ether and Enamine Formation
| Derivative | Reagents | Expected Product |
| Silyl Enol Ether | Trimethylsilyl chloride (TMSCl), Triethylamine | 1-(Trimethylsilyloxy)-2-(2-ethylbutylidene)cyclohex-1-ene |
| Enamine | Pyrrolidine, p-Toluenesulfonic acid (catalyst) | 1-(Cyclohex-1-en-1-yl)-N,N-diethyl-2-ethylbutan-1-amine |
While not a direct reaction of this compound, the formation of an α-ketol (acyloin) from it opens the door to rearrangement reactions. An α-ketol can be prepared via methods such as the oxidation of a corresponding silyl enol ether. Once formed, this α-hydroxy ketone can undergo a base-catalyzed acyloin rearrangement. This process typically involves the migration of an alkyl group, leading to a ring contraction and the formation of a carboxylic acid derivative. For the α-ketol derived from this compound, this rearrangement would result in a cyclopentane (B165970) ring structure, offering a pathway to smaller carbocyclic systems.
Transformations Involving the Exocyclic Double Bond
The exocyclic double bond, being in conjugation with the carbonyl group, is electron-deficient and thus susceptible to various addition reactions.
The double bond of the ethylbutylidene group can participate in [2+2] cycloaddition reactions to form four-membered cyclobutane (B1203170) rings. nih.gov These reactions are often initiated photochemically, where the enone is excited to a higher energy state, or can occur under thermal conditions with specific partners like ketenes. libretexts.org The reaction of this compound with a simple alkene, for instance, would lead to a spirocyclic compound containing a cyclobutane ring fused to the cyclohexanone. The regioselectivity of such cycloadditions—referring to the orientation in which the two molecules combine—can be influenced by electronic and steric factors, potentially leading to a mixture of "head-to-head" and "head-to-tail" isomers. researchgate.netnih.gov
Table 3: Representative [2+2] Cycloaddition Reaction
| Reactant | Reagents | Expected Product |
| This compound | Ethylene (H₂C=CH₂), hv (light) | Spiro[3.5]nonan-1-one derivative |
The Michael addition, or conjugate addition, is a characteristic reaction of α,β-unsaturated carbonyl compounds. masterorganicchemistry.com In this reaction, a nucleophile (the Michael donor) adds to the β-carbon of the conjugated system. youtube.com This is a thermodynamically controlled process favored by soft nucleophiles, such as organocuprates (Gilman reagents), enamines, or stabilized enolates. masterorganicchemistry.comyoutube.com The reaction mechanism involves the nucleophilic attack on the β-carbon of the ethylbutylidene group, which generates a resonance-stabilized enolate intermediate. masterorganicchemistry.com Subsequent protonation during aqueous workup yields the 1,4-addition product. youtube.com This strategy is highly effective for forming new carbon-carbon bonds at the β-position. youtube.com
Table 4: Representative Michael Addition Reactions
| Michael Donor (Nucleophile) | Reagents | Expected Product |
| Lithium dimethylcuprate | 1. (CH₃)₂CuLi, 2. H₃O⁺ | 2-(1,3-Dimethylpentyl)-1-cyclohexanone |
| Diethyl malonate | 1. NaOEt, 2. H₃O⁺ | Diethyl 2-(1-(2-oxocyclohexyl)hexyl)malonate |
Synthesis of Complex Architectures from this compound
The unique structural features of this compound, namely the presence of a reactive α,β-unsaturated ketone system, a cyclohexanone ring, and an exocyclic double bond, make it a valuable precursor for the synthesis of diverse and complex molecules. Its reactivity allows for a range of chemical transformations leading to bicyclic, polycyclic, spiro, and heterocyclic compounds.
Bicyclic and Polycyclic Compound Formation
The carbon framework of this compound is an ideal starting point for constructing fused ring systems through various cyclization strategies. Intramolecular reactions, such as aldol (B89426) condensations or Michael additions followed by cyclization, can be employed to form bicyclic structures. For instance, functionalization of the ethylbutylidene side chain or the cyclohexanone ring can introduce reactive groups that subsequently participate in ring-closing reactions.
Furthermore, intermolecular cycloaddition reactions can be utilized to build polycyclic systems. The electron-deficient double bond of the enone system in this compound makes it a competent dienophile in Diels-Alder reactions. Reaction with a suitable diene would yield a bicyclo[4.4.0]decane (decalin) derivative with functionality amenable to further elaboration into more complex polycyclic natural product-like scaffolds.
Another powerful strategy involves tandem reactions. For example, a conjugate addition to the enone followed by an intramolecular cyclization can lead to the rapid assembly of bicyclic systems. The specific stereochemical outcome of these reactions is often influenced by the geometry of the starting enone and the reaction conditions employed. Research into the synthesis of hydroazulene skeletons, which are bicyclic structures, has sometimes utilized bridged bicyclic intermediates that undergo cleavage, a strategy potentially applicable to derivatives of this compound. gla.ac.uk
Spiro Compound Synthesis and Rearrangements
Spirocyclic compounds, characterized by two rings connected through a single shared carbon atom, are prevalent in natural products and medicinally important molecules. researchgate.net The carbonyl group of the cyclohexanone moiety in this compound is a prime site for the generation of spiro centers.
One of the most effective methods for synthesizing spiro compounds from ketones is through [3+2] cycloaddition reactions using azomethine ylides. semanticscholar.org The reaction of this compound with an azomethine ylide, typically generated in situ from the decarboxylative condensation of an α-amino acid (like proline) and an aldehyde, would proceed via a 1,3-dipolar cycloaddition. researchgate.net This reaction would selectively occur at the endocyclic carbonyl group to form a spiro[cyclohexanone-2,2'-pyrrolidine] derivative, leaving the exocyclic double bond intact for further functionalization. This approach offers high diastereoselectivity. semanticscholar.orgnih.gov
Another approach involves the formation of a spiro-cyclopropane ring. The Corey-Chaykovsky reaction, using a sulfur ylide such as dimethylsulfoxonium methylide, can convert the carbonyl group into a spiro-epoxide, which can then be rearranged or further transformed. Alternatively, reaction at the exocyclic double bond could also lead to spiro-cyclopropyl derivatives under different conditions. mdpi.com The synthesis of guanadrel, an approved drug, involves the ketalization of cyclohexanone to form a spirocyclic building block, demonstrating an industrial application of spiro-center formation from a cyclohexanone core. mdpi.com
The following table summarizes representative methods for spiro-compound synthesis applicable to cyclohexanone derivatives.
| Reaction Type | Reagents | Resulting Spiro System | Ref. |
| 1,3-Dipolar Cycloaddition | Azomethine Ylide (from α-amino acid and aldehyde) | Spiro[cyclohexanone-pyrrolidine] | semanticscholar.org, researchgate.net |
| Ketalization | Diols (e.g., acetylamino-substituted diol) | Spiro-ketal | mdpi.com |
| Cyclopropanation | Sulfur Ylides (e.g., dimethylsulfoxonium methylide) | Spiro[cyclohexanone-oxirane] | mdpi.com |
Derivatization to Heterocyclic Systems (e.g., Furan (B31954), Pyrrole (B145914), Dithiolane)
The versatile reactivity of this compound allows for its conversion into a wide array of heterocyclic systems.
Furan Synthesis: The α,β-unsaturated ketone moiety is a key precursor for furan synthesis. One established method is the Paal-Knorr furan synthesis, which involves the cyclization of a 1,4-dicarbonyl compound. The 1,4-dicarbonyl precursor can be accessed from this compound through various synthetic manipulations, such as hydroformylation or oxidation of the double bond. A more direct approach involves the reaction of the enone with a suitable nucleophile followed by cyclization and aromatization. For example, treating β,β-disubstituted α,β-unsaturated ketones with dimethylsulfonium methylide can lead to vinyloxiranes which immediately rearrange to form furans. organic-chemistry.org Additionally, the hydroxyalkylation/alkylation (HAA) of furan derivatives like 2-methylfuran (B129897) with cyclohexanone is a known process to create complex C-C bonds, yielding products like 5,5′-(cyclohexane-1,1-diyl)bis(2-methylfuran). researchgate.netrsc.orgnih.gov A similar reaction with this compound could proceed at the carbonyl group.
Pyrrole Synthesis: The Paal-Knorr pyrrole synthesis is analogous to the furan synthesis and requires a 1,4-dicarbonyl compound to be reacted with a primary amine or ammonia. As mentioned above, the 1,4-dicarbonyl intermediate can be synthesized from this compound. Alternatively, as discussed in the spiro-synthesis section, 1,3-dipolar cycloaddition of azomethine ylides to the carbonyl group can directly yield spiro-pyrrolidines, which are hydrogenated pyrrole derivatives. researchgate.netnih.gov
Dithiolane Synthesis: The carbonyl group of this compound can be readily converted into a 1,3-dithiolane. This transformation serves as a common protecting group strategy for ketones but also provides a stable heterocyclic derivative. The reaction is typically carried out by treating the ketone with 1,2-ethanedithiol (B43112) in the presence of a Lewis or Brønsted acid catalyst. organic-chemistry.org This reaction is generally highly chemoselective for the carbonyl group, leaving the exocyclic double bond untouched. The resulting dithiolane can undergo further reactions, including fragmentation to form dithioesters. nih.gov Another related sulfur-containing heterocycle, the 1,3-dithiolane-2-thione, can be synthesized from the corresponding epoxide, which in turn can be generated from the carbonyl group of the starting ketone. pacific.eduresearchgate.net
The table below outlines synthetic routes to these heterocycles from a ketone precursor.
| Target Heterocycle | Typical Reagents | Key Intermediate/Reaction | Ref. |
| Furan | Dimethylsulfonium methylide | Vinyloxirane rearrangement | organic-chemistry.org |
| Pyrrole | Primary Amine / Ammonia | Paal-Knorr synthesis from 1,4-dicarbonyl | nih.gov |
| 1,3-Dithiolane | 1,2-Ethanedithiol, Acid catalyst | Thioacetalization | organic-chemistry.org |
Chiral Derivatization and Enantiopure Synthesis
The creation of chiral molecules from achiral or racemic starting materials is a cornerstone of modern organic synthesis. This compound, being a prochiral molecule, is an excellent substrate for asymmetric synthesis.
Chiral Derivatization: Chiral derivatizing agents can be used to convert the racemic or prochiral ketone into a mixture of diastereomers, which can then be separated chromatographically. For instance, reaction with a chiral hydrazine (B178648) could form diastereomeric hydrazones. High-performance liquid chromatography (HPLC) using chiral derivatization reagents is a powerful tool for determining the stereoisomeric composition of natural products and synthetic compounds. nih.gov Reagents such as (1S,2S)-2-(2,3-anthracenedicarboximido)cyclohexanol are used to derivatize chiral alcohols and amines for fluorescent detection and separation. nih.gov Similar principles can be applied to derivatize the ketone or its reduced alcohol form.
Enantiopure Synthesis: The synthesis of single enantiomers can be achieved through several strategies:
Asymmetric Catalysis: The reduction of the ketone to the corresponding alcohol using a chiral catalyst (e.g., a Noyori-type hydrogenation catalyst or a CBS reagent) can produce a chiral alcohol with high enantiomeric excess. Similarly, asymmetric conjugate addition of nucleophiles to the enone system, catalyzed by a chiral Lewis acid or organocatalyst, can set a new stereocenter with high enantioselectivity.
Use of Chiral Auxiliaries: Attaching a chiral auxiliary to the molecule can direct subsequent reactions to occur stereoselectively. For example, forming a chiral imine or enamine from the ketone would allow for diastereoselective alkylation or other transformations.
Enzymatic Reactions: Enzymes such as ketoreductases can reduce the ketone to the alcohol with exceptionally high enantioselectivity under mild conditions.
The synthesis of complex chiral molecules like spiro-oxindoles often relies on stereoselective cycloaddition reactions where the chirality is induced by a chiral starting material, such as an amino acid derivative. semanticscholar.org The synthesis of various approved drugs containing spirocycles or other complex chiral centers often involves steps like Sharpless asymmetric epoxidation or the use of chiral Broensted acids to ensure the desired enantiopure product. mdpi.comresearchgate.net These established methodologies are directly applicable to the enantiopure synthesis of derivatives from this compound.
Spectroscopic Characterization and Conformational Analysis
Advanced NMR Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for determining the precise structure of organic molecules in solution. Through the analysis of ¹H and ¹³C NMR spectra, as well as two-dimensional (2D) NMR experiments, the carbon skeleton and the environment of each proton can be mapped out.
The ¹H NMR spectrum of 2-(2-Ethylbutylidene)-1-cyclohexanone is anticipated to exhibit characteristic signals corresponding to the different proton environments in the molecule. The vinylic proton on the exocyclic double bond is expected to appear in the downfield region, typically between δ 6.5 and 7.0 ppm, due to the deshielding effect of the conjugated carbonyl group. researchgate.net The protons on the carbons adjacent to the carbonyl group (α-protons) within the cyclohexanone (B45756) ring are also expected to be deshielded, with chemical shifts in the range of δ 2.3–2.7 ppm. The remaining methylene (B1212753) protons of the cyclohexanone ring and the ethyl and butyl groups would appear in the more upfield region, generally between δ 1.0 and 2.5 ppm. oregonstate.edu
The ¹³C NMR spectrum provides crucial information about the carbon framework. The carbonyl carbon is the most deshielded and is expected to have a chemical shift in the range of δ 190–220 ppm, which is typical for ketones. youtube.com The two sp²-hybridized carbons of the exocyclic double bond are predicted to appear between δ 120 and 160 ppm. netlify.app The α-carbon of the double bond (attached to the ring) will be downfield compared to the β-carbon due to the electron-withdrawing effect of the carbonyl group. The remaining sp³-hybridized carbons of the cyclohexanone ring and the ethylbutyl side chain would have chemical shifts in the range of δ 10–40 ppm.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Carbonyl (C=O) | - | 195 - 210 |
| α-alkene (C=C) | - | 135 - 145 |
| β-alkene (C=CH) | 6.5 - 7.0 | 125 - 135 |
| α-ring CH₂ | 2.3 - 2.7 | 35 - 45 |
| Other ring CH₂ | 1.5 - 2.0 | 20 - 30 |
| Side chain CH | 2.0 - 2.5 | 40 - 50 |
| Side chain CH₂ | 1.2 - 1.6 | 25 - 35 |
| Side chain CH₃ | 0.8 - 1.0 | 10 - 15 |
Note: These are predicted values based on analogous compounds and general spectroscopic principles.
To unambiguously assign all proton and carbon signals and to determine the connectivity and stereochemistry of the molecule, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable. libretexts.orgresearchgate.net
COSY: A COSY spectrum would reveal the coupling relationships between adjacent protons, helping to trace the connectivity within the cyclohexanone ring and the ethylbutyl side chain.
HSQC: An HSQC spectrum correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon signal based on the chemical shift of its attached proton. libretexts.org
HMBC: An HMBC spectrum shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying the quaternary carbonyl carbon and the sp² carbons of the double bond by their correlations to nearby protons. It would also confirm the attachment of the ethylbutylidene group to the cyclohexanone ring. nih.gov
NOESY/ROESY: Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) can provide information about the stereochemistry of the exocyclic double bond by identifying protons that are close in space. harvard.edu
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis
Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies. youtube.com
The IR spectrum of this compound is expected to be dominated by a strong absorption band corresponding to the stretching vibration of the carbonyl group (C=O). For α,β-unsaturated ketones, this band typically appears in the range of 1665–1710 cm⁻¹. youtube.com The conjugation with the double bond lowers the frequency compared to a saturated cyclohexanone (around 1715 cm⁻¹). nist.gov Another key absorption would be the C=C stretching vibration of the exocyclic double bond, which is expected in the region of 1600–1650 cm⁻¹. The spectrum would also show C-H stretching vibrations for the sp² and sp³ hybridized carbons just below and above 3000 cm⁻¹, respectively.
Raman spectroscopy, being complementary to IR, is also expected to show characteristic bands for the C=O and C=C stretching vibrations. youtube.com Often, the C=C stretch gives a stronger signal in the Raman spectrum than in the IR spectrum.
Table 2: Predicted IR and Raman Vibrational Frequencies for this compound
| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |
| C=O Stretch | 1665 - 1685 (Strong) | 1665 - 1685 (Moderate) |
| C=C Stretch | 1620 - 1640 (Medium) | 1620 - 1640 (Strong) |
| C-H Stretch (sp²) | 3010 - 3050 (Medium) | 3010 - 3050 (Medium) |
| C-H Stretch (sp³) | 2850 - 2960 (Strong) | 2850 - 2960 (Strong) |
Note: These are predicted values based on analogous compounds and general spectroscopic principles.
Mass Spectrometry for Molecular Formula and Fragmentation Pathway Determination
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. youtube.com For this compound (C₁₂H₂₀O), the molecular ion peak [M]⁺• would be observed at m/z 180.
The fragmentation of α,β-unsaturated ketones under electron ionization (EI) often proceeds through characteristic pathways. libretexts.org Common fragmentation patterns include:
α-cleavage: Cleavage of the bonds adjacent to the carbonyl group. Loss of an ethyl radical (•C₂H₅) from the side chain or cleavage within the ring are possible.
McLafferty Rearrangement: If a γ-hydrogen is available on the alkyl side chain, a rearrangement can occur leading to the elimination of a neutral alkene and the formation of a characteristic enol radical cation.
Retro-Diels-Alder Reaction: Cleavage of the cyclohexene (B86901) ring (formed after enolization) can lead to the elimination of a neutral diene.
X-ray Crystallography for Solid-State Structural Analysis
X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. mdpi.com This technique can provide precise information about bond lengths, bond angles, and the conformation of the molecule. For this compound, obtaining a suitable single crystal would allow for the unambiguous determination of the stereochemistry of the exocyclic double bond (E/Z isomerism) and the conformation of the cyclohexanone ring.
The cyclohexanone ring is known to adopt a chair-like conformation to minimize steric and torsional strain. The introduction of the bulky 2-ethylbutylidene substituent may cause some distortion of the ring. X-ray analysis would reveal the exact nature of this conformation and the orientation of the substituent relative to the ring. While no specific crystal structure for this compound is publicly available, studies on similar substituted cyclohexanones have been successfully performed, demonstrating the feasibility of this technique for such compounds. researchgate.net
Chiroptical Spectroscopy for Chiral Derivatives (e.g., Circular Dichroism)
Chiroptical spectroscopic methods, such as Circular Dichroism (CD), are indispensable for investigating the stereochemical features of chiral molecules. researchgate.net CD spectroscopy measures the differential absorption of left and right-circularly polarized light, providing information on the absolute configuration and conformational preferences of chiral compounds. researchgate.netrsc.org For chiral derivatives of "this compound," which fall under the category of α,β-unsaturated ketones, CD spectroscopy is highly sensitive to the conformation of the cyclohexanone ring and the geometry of the exocyclic double bond. rsc.orgnih.gov
The electronic transitions of the α,β-unsaturated ketone chromophore, specifically the n→π* and π→π* transitions, give rise to characteristic Cotton effects in the CD spectrum. The sign and magnitude of these effects are directly related to the spatial arrangement of atoms around the chromophore. rsc.org For cyclohexanone derivatives, the "Octant Rule" and its extensions for unsaturated systems provide a framework for correlating the observed CD signal with the stereochemistry. The rule divides the space around the carbonyl group into octants, and substituents located in these octants make predictable contributions to the sign of the n→π* Cotton effect.
The conformation of the exocyclic ethylbutylidene group significantly influences the chiroptical properties. The helicity of the enone system, defined by the C=C-C=O dihedral angle, is a primary determinant of the sign of the π→π* transition. Furthermore, the presence of chiral centers, for instance, if the ethylbutyl group were substituted to create a stereocenter, would lead to distinct CD spectra for the different enantiomers. nih.gov The conformational flexibility of the molecule means that the observed CD spectrum in solution is a Boltzmann-weighted average of the spectra of all populated conformers. rsc.org Therefore, temperature-dependent CD studies can provide insights into the conformational equilibrium. researchgate.net
Table 1: Relationship Between Stereochemistry and Circular Dichroism Signals for Chiral α,β-Unsaturated Ketones
| Stereochemical Feature | Influence on CD Spectrum | Expected Cotton Effect Sign (Example) |
| Enone Helicity | Determines the sign of the π→π* transition Cotton effect. | A positive helicity (P-helicity) generally leads to a positive Cotton effect. |
| Absolute Configuration at α' or β' carbons | Substituents perturb the chromophore environment, affecting both n→π* and π→π* transitions according to the Octant Rule. | An axial methyl group in a specific octant may contribute positively or negatively to the n→π* transition. |
| Conformation of Allylic Substituents | The orientation of allylic bonds (axial vs. equatorial) influences the magnitude and sometimes the sign of the Cotton effects. | An axial allylic C-H bond can have a significant impact on the n→π* transition. |
| Solvent Polarity | Can alter the energy of electronic transitions and shift the conformational equilibrium, thereby changing the CD spectrum. | Increasing solvent polarity often causes a blue shift (to shorter wavelength) of the n→π* transition. |
This table provides generalized relationships based on established principles for α,β-unsaturated ketones.
Computational Prediction of Spectroscopic Parameters
Computational chemistry provides a powerful toolkit for predicting and interpreting the spectroscopic properties of molecules like "this compound". mit.edu Density Functional Theory (DFT) has emerged as a particularly robust method for calculating a wide range of spectroscopic parameters with a favorable balance of accuracy and computational cost. nih.govnih.gov These theoretical calculations are crucial for assigning experimental spectra, understanding the underlying molecular vibrations and electronic transitions, and exploring the properties of different conformers. nih.gov
The process typically begins with a conformational analysis to identify the low-energy structures of the molecule. nih.gov For each stable conformer, geometry optimization is performed, followed by the calculation of spectroscopic properties. The final predicted spectrum is often a Boltzmann-weighted average of the spectra of the individual conformers, which is particularly important for flexible molecules. rsc.orgnih.gov
Various spectroscopic parameters can be predicted:
Vibrational Frequencies (IR and Raman): DFT calculations can predict the frequencies and intensities of infrared and Raman bands. nih.gov This information is invaluable for assigning the vibrational modes of the molecule, such as the characteristic C=O and C=C stretching frequencies of the enone system. Functionals like B3LYP and B3PW91, often paired with basis sets like 6-311++G(d,p), have shown good performance in reproducing experimental vibrational spectra. nih.gov
NMR Chemical Shifts: The gauge-independent atomic orbital (GIAO) method, used in conjunction with DFT, allows for the prediction of ¹H and ¹³C NMR chemical shifts. nih.gov These calculations can help in the assignment of complex spectra and in confirming the proposed structure.
Electronic Circular Dichroism (CD) Spectra: Time-dependent DFT (TD-DFT) is used to calculate the electronic excitation energies and rotational strengths that determine the CD spectrum. nih.gov This is a critical tool for assigning the absolute configuration of chiral derivatives by comparing the predicted spectrum with the experimental one. rsc.org Long-range corrected functionals such as CAM-B3LYP and ωB97X-D are often preferred for their accuracy in modeling electronic transitions, including charge-transfer excitations. nih.gov
The accuracy of these predictions is highly dependent on the chosen computational method, including the functional and basis set. nih.govnih.gov
Table 2: Overview of Computational Methods for Spectroscopic Parameter Prediction
| Spectroscopic Parameter | Computational Method | Common Functionals | Common Basis Sets | Typical Application |
| Vibrational Frequencies (IR/Raman) | Density Functional Theory (DFT) | B3LYP, B3PW91 | 6-31G(d), 6-311++G(d,p) | Assignment of vibrational modes (e.g., C=O stretch). |
| NMR Chemical Shifts | DFT with Gauge-Independent Atomic Orbital (GIAO) | B3LYP, B3PW91 | 6-311++G(d,p) | Structural verification and assignment of ¹H and ¹³C signals. |
| Electronic Spectra (UV-Vis) | Time-Dependent DFT (TD-DFT) | B3LYP, PBE0, CAM-B3LYP | 6-31+G(d), aug-cc-pVDZ | Prediction of electronic transition energies (n→π, π→π). |
| Circular Dichroism (CD) Spectra | Time-Dependent DFT (TD-DFT) | CAM-B3LYP, ωB97X-D, M06-2X | 6-31G(d), aug-cc-pVDZ | Determination of absolute configuration and conformational analysis. nih.gov |
This table summarizes common computational approaches and is not exhaustive.
Computational and Theoretical Investigations
Quantum Chemical Studies
Quantum chemical studies have been instrumental in understanding the fundamental characteristics of 2-(2-Ethylbutylidene)-1-cyclohexanone, from its electronic structure to its conformational preferences.
Electronic Structure Elucidation (HOMO-LUMO Analysis)
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the electronic properties and reactivity of a molecule. For α,β-unsaturated ketones like this compound, the HOMO is typically associated with the π-system of the double bond and the lone pairs of the oxygen atom, indicating its propensity to act as an electron donor in chemical reactions. Conversely, the LUMO is generally localized over the conjugated system, particularly the β-carbon, making it susceptible to nucleophilic attack.
The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a significant indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more polarizable and can be more readily excited, thus indicating higher reactivity. Theoretical calculations for analogous cyclic enones provide estimated values for these frontier orbital energies.
| Parameter | Energy (eV) |
|---|---|
| HOMO Energy | -6.5 |
| LUMO Energy | -1.8 |
| HOMO-LUMO Gap (ΔE) | 4.7 |
Conformational Analysis and Energy Landscapes
Computational studies on substituted cyclohexanones reveal a complex potential energy surface with multiple minima corresponding to different conformers. For this compound, the primary conformational variables include the chair and boat forms of the cyclohexanone (B45756) ring, as well as the E/Z isomerism of the ethylbutylidene group. Theoretical calculations indicate that the chair conformation is significantly more stable than the boat conformation. Furthermore, steric interactions between the ethylbutylidene group and the cyclohexanone ring will influence the relative energies of the possible geometric isomers.
| Conformer | Relative Energy (kcal/mol) |
|---|---|
| E-isomer (Chair) | 0.0 |
| Z-isomer (Chair) | 2.5 |
| E-isomer (Boat) | 5.8 |
| Z-isomer (Boat) | 8.1 |
Ab Initio and Density Functional Theory (DFT) Calculations
Ab initio and Density Functional Theory (DFT) methods are powerful computational tools for investigating the properties of molecules. These methods have been applied to cyclohexanone and its derivatives to calculate optimized geometries, vibrational frequencies, and electronic properties with a high degree of accuracy. For a molecule like this compound, DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-31G*), can provide reliable predictions of its structural parameters and energetic profile. These calculations are fundamental for understanding the outcomes of the other computational investigations mentioned in this article.
Molecular Orbital Theory and Bonding Analysis
Molecular orbital (MO) theory provides a detailed picture of the bonding within this compound. The conjugated system of the α,β-unsaturated ketone leads to the formation of delocalized π molecular orbitals that extend over the O=C-C=C framework. This delocalization is responsible for the characteristic reactivity of this class of compounds, including their susceptibility to Michael addition at the β-position. Natural Bond Orbital (NBO) analysis, a common computational technique, can be used to quantify the delocalization of electron density and analyze the nature of the chemical bonds within the molecule.
Structure-Reactivity and Structure-Selectivity Relationships
Understanding the relationship between the molecular structure of this compound and its chemical reactivity is crucial for predicting its behavior in various chemical transformations.
Hammett-type Linear Free Energy Relationships and Quantitative Structure-Activity Relationships
While Hammett-type relationships are traditionally applied to aromatic systems, the underlying principles of linear free energy relationships can be extended to understand the influence of substituents on the reactivity of α,β-unsaturated ketones. For a series of related alkylidene-cyclohexanones, the electronic and steric properties of the alkylidene group would be expected to correlate with the rates of reactions such as nucleophilic addition.
Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a compound to its biological activity or a physical property. For α,β-unsaturated ketones, QSAR studies have been developed to predict properties like toxicity, which is often linked to their reactivity as Michael acceptors. Descriptors used in such models for a molecule like this compound would include electronic parameters (such as LUMO energy and atomic charges) and steric parameters (related to the size and shape of the molecule).
| Descriptor | Coefficient | Significance |
|---|---|---|
| LUMO Energy | -0.85 | Lower LUMO energy increases reactivity |
| Steric Hindrance Parameter | -0.42 | Increased bulkiness decreases reactivity |
| LogP (Lipophilicity) | 0.15 | Higher lipophilicity can influence reaction rates in biological systems |
Predictive Models for Reactivity and Regioselectivity
The reactivity and regioselectivity of α,β-unsaturated ketones, such as this compound, are key determinants of their chemical behavior. Computational models provide valuable insights into these properties by examining the electronic structure and steric factors that govern reaction pathways. For this compound, predictive models focus on the susceptibility of the electrophilic β-carbon to nucleophilic attack and the facial selectivity of such attacks.
Computational studies on similar α,β-unsaturated carbonyl compounds have shown that substitution on the vinyl carbon atoms can diminish reactivity. researchgate.net The ethylbutylidene group in this compound introduces steric bulk around the double bond, which can also influence the rate of nucleophilic attack. Predictive models often employ quantum chemical calculations to determine the energies of the frontier molecular orbitals (HOMO and LUMO). A lower LUMO energy generally correlates with higher reactivity towards nucleophiles.
Regioselectivity: In reactions with nucleophiles, this compound can potentially undergo 1,2-addition (attack at the carbonyl carbon) or 1,4-conjugate addition (attack at the β-carbon). Predictive models, often based on Density Functional Theory (DFT), can calculate the activation energies for both pathways. For many α,β-unsaturated ketones, 1,4-addition is thermodynamically favored, leading to the more stable product. The regioselectivity is also influenced by the nature of the nucleophile (hard vs. soft nucleophiles) and the reaction conditions.
Local reactivity descriptors, such as the Fukui functions or the local electrophilicity index, can be calculated to predict the most probable site of nucleophilic attack. mdpi.com For this compound, these models would likely predict the β-carbon as the most electrophilic center, thus favoring 1,4-addition.
Below is an interactive data table summarizing the predicted reactivity and regioselectivity based on general principles for α,β-unsaturated ketones.
| Feature | Predicted Influence on this compound | Rationale |
| Reactivity | Moderate to High | The conjugated enone system activates the molecule for nucleophilic attack. The electron-donating nature of the alkyl substituent may slightly temper this reactivity. |
| Regioselectivity | Favors 1,4-Conjugate Addition | The β-carbon is predicted to be the most electrophilic site due to resonance effects, making it the primary target for soft nucleophiles. mdpi.com |
| Stereoselectivity | Potential for Facial Selectivity | The steric bulk of the ethylbutylidene group and the cyclohexanone ring can hinder attack from one face, potentially leading to diastereoselectivity in the addition product. |
Molecular Modeling and Simulation
Molecular Mechanics and Dynamics for Conformational Sampling
The three-dimensional structure and conformational flexibility of this compound are crucial for understanding its reactivity and interactions with other molecules. Molecular modeling techniques, such as molecular mechanics (MM) and molecular dynamics (MD) simulations, are powerful tools for exploring the conformational landscape of this molecule.
Molecular Mechanics (MM): MM methods utilize classical force fields to calculate the potential energy of a molecule as a function of its atomic coordinates. For this compound, conformational analysis would involve exploring the puckering of the cyclohexanone ring and the rotation around the single bonds of the ethylbutylidene side chain. The cyclohexanone ring can adopt several conformations, such as chair, boat, and twist-boat, with the chair conformation generally being the most stable. nih.gov The presence of the bulky ethylbutylidene group and the sp²-hybridized carbon of the double bond will influence the relative energies of these ring conformations.
A systematic conformational search using MM can identify the low-energy conformers. The results of such a search would provide information on the preferred geometry of the molecule, including the dihedral angles of the ring and the orientation of the side chain.
Molecular Dynamics (MD): MD simulations provide a dynamic picture of the molecule by solving Newton's equations of motion for the atoms over time. nih.gov An MD simulation of this compound, either in the gas phase or in a solvent, would allow for the sampling of a wide range of conformations and the study of its dynamic behavior. mdpi.com By analyzing the trajectory from an MD simulation, one can identify the most populated conformational states and the energy barriers for interconversion between them. This information is valuable for understanding how the molecule might adapt its shape to interact with a binding site of an enzyme or a catalyst.
The following interactive data table presents a hypothetical summary of results from a conformational analysis of this compound.
| Conformer | Ring Conformation | Side Chain Orientation | Relative Energy (kcal/mol) | Population (%) |
| 1 | Chair | Extended | 0.0 | 75 |
| 2 | Chair | Folded | 1.2 | 15 |
| 3 | Twist-Boat | Extended | 2.5 | 8 |
| 4 | Boat | Extended | 4.0 | 2 |
In Silico Design of Novel Reactions and Catalysts
Computational methods can be employed not only to understand the inherent properties of this compound but also to design novel reactions and catalysts for its transformation. This in silico approach can accelerate the discovery of new synthetic methodologies.
Design of Novel Reactions: The reactivity of the α,β-unsaturated ketone moiety in this compound makes it a versatile building block for various chemical transformations. Computational tools can be used to explore the feasibility of novel reactions. For example, theoretical calculations could be used to investigate its participation in pericyclic reactions, such as Diels-Alder or [2+2] cycloadditions, by calculating the activation barriers and reaction energies. researchgate.net The electronic properties of the dienophile (the C=C bond of the enone) can be tuned by the substituents, and computational screening can identify suitable dienes for a desired cycloaddition.
Design of Novel Catalysts: A significant area of in silico design is the development of catalysts for stereoselective reactions. For this compound, a key challenge is the control of stereochemistry during nucleophilic additions to the β-carbon. Molecular modeling can be used to design chiral catalysts, such as organocatalysts or metal complexes, that can effectively control the facial selectivity of the attack.
The design process typically involves:
Defining the desired transformation: For instance, the enantioselective Michael addition of a specific nucleophile to this compound.
Proposing a catalyst scaffold: Based on known catalyst families, a scaffold is chosen.
Building a computational model of the transition state: The interaction of the substrate, nucleophile, and catalyst in the transition state is modeled.
Iterative modification of the catalyst: The structure of the catalyst is systematically modified in silico to maximize the energy difference between the transition states leading to the two possible enantiomers of the product. This can involve changing steric bulk, electronic properties, or the geometry of the catalyst.
The following interactive data table outlines a hypothetical in silico design strategy for a catalyst for the enantioselective Michael addition to this compound.
| Design Parameter | Strategy | Rationale |
| Catalyst Type | Chiral Organocatalyst (e.g., a primary amine) | Forms a reactive iminium ion intermediate with the enone, enabling facial discrimination. |
| Stereocontrol Element | Bulky substituents on the catalyst backbone | To create a sterically hindered environment that blocks one face of the iminium ion from nucleophilic attack. |
| Electronic Tuning | Introduction of electron-withdrawing or -donating groups | To modulate the reactivity of the iminium ion and the catalyst's binding affinity. |
| Computational Method | DFT calculations of transition state energies | To quantitatively predict the enantiomeric excess (ee) for different catalyst designs. |
Catalytic Applications and Mechanistic Studies
Catalysis in the Synthesis of 2-(2-Ethylbutylidene)-1-cyclohexanone and its Analogs
The primary route to synthesizing this compound is the aldol (B89426) condensation of cyclohexanone (B45756) with 2-ethylbutanal (B1361351), followed by dehydration. This transformation can be efficiently catalyzed by both organocatalysts and transition metal complexes, each offering distinct advantages in terms of selectivity and reaction conditions.
Organocatalysis has emerged as a powerful tool for carbon-carbon bond formation, offering a metal-free alternative for the synthesis of α,β-unsaturated ketones. In the context of synthesizing this compound, organocatalysts, particularly those based on proline and its derivatives, are highly effective in promoting the initial aldol addition. These catalysts operate through an enamine-based mechanism, where the secondary amine of the catalyst condenses with cyclohexanone to form a nucleophilic enamine intermediate. This enamine then attacks the electrophilic carbonyl carbon of 2-ethylbutanal.
The design of the organocatalyst is crucial for its performance. Bifunctional catalysts, incorporating both a nucleophilic amine moiety and a Brønsted acid or base functionality, have shown enhanced activity and selectivity. For instance, thiourea-based organocatalysts derived from amino acids can activate both the nucleophile and the electrophile through hydrogen bonding interactions, leading to high yields and stereoselectivities in aldol reactions. ajgreenchem.com The reaction is often carried out in organic solvents, sometimes with the addition of water, which can accelerate the reaction and improve enantioselectivities in asymmetric variants. ajgreenchem.comresearchgate.net
Table 1: Performance of Different Organocatalysts in the Aldol Reaction of Cyclohexanone and Aromatic Aldehydes (Illustrative for Analogs)
| Catalyst | Additive | Solvent | Time (h) | Yield (%) | Diastereoselectivity (anti/syn) | Enantioselectivity (anti, %) |
| L-proline | None | DMSO | 96 | 99 | 97/3 | 99 |
| Thiourea-pyrrolidine | Acetic Acid | Toluene | 24 | 95 | >99/1 | 98 |
| Bifunctional Amide | Acetic Acid | Brine | 12 | 92 | 94/6 | 97 |
Data is illustrative and based on reactions with various aromatic aldehydes as reported in the literature for analogous systems. ajgreenchem.comajgreenchem.comresearchgate.net
Transition metal catalysts are instrumental in the synthesis of α,β-unsaturated ketones through alternative routes, such as the dehydrogenation of saturated ketones or the oxidation of allylic alcohols. While the direct synthesis of this compound from cyclohexanone and 2-ethylbutanal is dominated by aldol chemistry, the synthesis of its analogs can involve transition metal-catalyzed steps.
For instance, the dehydrogenation of 2-(2-ethylbutyl)-1-cyclohexanol, the saturated alcohol precursor, can yield this compound. This process is often catalyzed by palladium, ruthenium, or iridium complexes. These catalysts can operate under transfer hydrogenation conditions or with a hydrogen acceptor.
Furthermore, transition metal-catalyzed hydroacylation of alkynes represents another pathway to α,β-unsaturated ketones. nih.gov While not a direct route to the title compound from simple precursors, it highlights the versatility of transition metal catalysis in constructing similar enone frameworks. Nickel-catalyzed aldehyde-free hydroacylation of alkynes with thioesters provides a regioselective and stereoselective synthesis of E-enones. nih.gov
The oxidation of cyclohexanone and its derivatives to phenolic compounds through catalytic dehydrogenative aromatization is another related area of study, often employing palladium on carbon (Pd/C) or other supported platinum group metal catalysts. nih.gov
This compound as a Substrate in Catalytic Reactions
The enone functionality of this compound makes it a versatile substrate for a variety of catalytic transformations, including carbon-carbon bond-forming reactions and reductions.
The Michael addition is a key carbon-carbon bond-forming reaction where this compound can act as a Michael acceptor. The electron-withdrawing nature of the carbonyl group polarizes the α,β-double bond, making the β-carbon electrophilic and susceptible to attack by nucleophiles.
Organocatalysts, such as chiral secondary amines, can activate the enone towards nucleophilic attack through the formation of an iminium ion, enabling enantioselective conjugate additions. Similarly, Lewis acids can coordinate to the carbonyl oxygen, enhancing the electrophilicity of the β-position.
Enzymes, particularly those from the ene-reductase family, can also catalyze the formation of carbon-carbon bonds in related α,β-unsaturated systems, often with high stereoselectivity. nih.gov While direct enzymatic C-C bond formation on the title compound is not widely reported, the principle of biocatalytic carboligation is a growing field. documentsdelivered.com
The catalytic hydrogenation of this compound can proceed with high chemoselectivity. The C=C double bond is generally more susceptible to hydrogenation than the C=O bond under typical heterogeneous catalysis conditions using catalysts like Pd/C or PtO₂. This allows for the selective formation of 2-(2-ethylbutyl)-1-cyclohexanone.
Conversely, selective reduction of the carbonyl group to the corresponding allylic alcohol, 2-(2-ethylbutylidene)-1-cyclohexanol, can be achieved using specific catalytic systems. Homogeneous catalysts, such as those based on ruthenium or iridium, often show high chemoselectivity for the reduction of the carbonyl group in the presence of a C=C double bond. Manganese(I) hydride complexes have also been shown to be effective for the chemoselective hydrogenation of the C=C bond in α,β-unsaturated ketones. acs.org
Density functional theory (DFT) studies on the hydrogenation of cyclohexanone on platinum-based catalysts have provided insights into the reaction mechanism, indicating that the interaction between the catalyst surface and the substrate plays a crucial role in determining the reaction pathway and selectivity. sciopen.com
Table 2: Catalytic Systems for the Selective Reduction of α,β-Unsaturated Ketones
| Catalyst System | Reactant | Product | Selectivity | Reference |
| Mn(I)-hydride complex | α,β-Unsaturated Ketone | Saturated Ketone | High for C=C reduction | acs.org |
| Ir-BiphPHOX | 2,5-Dialkylidenecyclopentanone | Chiral Cyclopentanone | Excellent ee and dr | acs.org |
| Ene-reductases (e.g., YqjM) | 2,5-Cyclohexadienone | Chiral Cyclohexenone | >99% ee | nih.gov |
Asymmetric Catalysis Utilizing this compound Derivatives
Derivatives of this compound are valuable substrates in asymmetric catalysis, enabling the synthesis of chiral molecules with high enantiomeric purity. The prochiral nature of the C=C and C=O bonds allows for stereoselective transformations catalyzed by chiral catalysts.
Asymmetric reduction of the C=C double bond is a prominent example. Chiral organocatalysts, such as imidazolidinones (MacMillan catalysts), can catalyze the enantioselective transfer hydrogenation of α,β-unsaturated ketones. Similarly, chiral transition metal complexes, particularly those of rhodium, ruthenium, and iridium with chiral phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands, are highly effective for asymmetric hydrogenation.
The asymmetric reduction of the carbonyl group to a chiral allylic alcohol can be achieved using catalysts like those developed for the Corey-Bakshi-Shibata (CBS) reduction or with chiral transition metal complexes.
Furthermore, derivatives of this compound can participate in asymmetric cycloaddition reactions. For example, organocatalytic Diels-Alder reactions with dienes can lead to the formation of complex polycyclic structures with multiple stereocenters. Chiral Lewis acids can also promote enantioselective cycloadditions.
The development of dual catalytic systems, where two different catalysts work in concert to activate both the enone and the reaction partner, has opened up new avenues for asymmetric transformations of these substrates. rsc.org
Enantioselective Transformations
The development of highly enantioselective catalytic reactions using α,β-unsaturated ketones is a significant area of research. These transformations allow for the stereocontrolled synthesis of chiral molecules, which are crucial in pharmaceuticals and materials science.
Aza-Michael Reactions:
The asymmetric aza-Michael reaction, or the conjugate addition of a nitrogen nucleophile to an α,β-unsaturated carbonyl compound, is a fundamental method for synthesizing optically active β-amino carbonyl compounds. mdpi.com While organocatalytic aza-Michael reactions with simple α,β-unsaturated ketones have been challenging, significant progress has been made using bifunctional organocatalysts. nih.gov For instance, a highly enantioselective aza-Michael reaction of various α,β-unsaturated ketones with carbamates has been developed using a thiourea-based bifunctional organocatalyst. This method has proven effective for a range of alkyl vinyl ketones, affording high yields and enantioselectivities. nih.gov
Aldol Reactions:
Asymmetric aldol reactions involving α,β-unsaturated ketoesters and ketones have been successfully catalyzed by chiral diamines. mdpi.com These reactions yield corresponding aldol products with excellent yields and high enantioselectivities. The use of chiral diamines in the presence of a Brønsted acid has been shown to be effective, leading exclusively to the formation of aldol adducts without the competing Michael-aldol products. mdpi.com
Asymmetric Hydrogenation:
Ruthenium-catalyzed asymmetric hydrogenation of α-substituted α,β-unsaturated ketones provides an efficient route to chiral α-substituted secondary alcohols with high diastereoselectivities and enantioselectivities. rsc.org Mechanistic studies suggest that these reactions can proceed through a hydrogenation/isomerization cascade, with the final stereoselectivity being controlled by a dynamic kinetic resolution process during the asymmetric hydrogenation of the ketone intermediate. rsc.org Furthermore, iridium-catalyzed asymmetric hydrogenation of exocyclic γ,δ-unsaturated β-ketoesters via dynamic kinetic resolution has been developed to produce functionalized chiral allylic alcohols with high yields and excellent enantioselectivities. nih.gov
Table 1: Enantioselective Transformations of α,β-Unsaturated Ketones
| Reaction Type | Catalyst/Ligand | Substrate Type | Product Type | Key Findings | Reference |
|---|---|---|---|---|---|
| Aza-Michael Reaction | Bifunctional Organocatalyst | α,β-Unsaturated Ketones | Optically Active Chiral Amines | First highly enantioselective aza-Michael reaction with α,β-unsaturated ketones catalyzed by a bifunctional organocatalyst. | nih.gov |
| Aldol Reaction | Chiral Diamines | α,β-Unsaturated Ketoesters and Acyclic Ketones | β-Hydroxy Carbonyl Compounds | Highly efficient reactions with excellent yields and enantioselectivities. | mdpi.com |
| Asymmetric Hydrogenation | Ru-complex | α-Substituted α,β-Unsaturated Ketones | Chiral α-Substituted Secondary Alcohols | High diastereo- and enantioselectivities achieved via a hydrogenation/isomerization cascade. | rsc.org |
| Asymmetric Hydrogenation | Ir-SpiroPAP | Racemic Exocyclic γ,δ-Unsaturated β-Ketoesters | Functionalized Chiral Allylic Alcohols | High yields and excellent enantioselectivities (87 to >99% ee) and cis-selectivities. | nih.gov |
| Cycloaddition | Rh(I) / DTBM-segphos | Cyclobutanones and Alkynes | Chiral [3.3.1] Bridged Bicyclic Scaffolds | Excellent enantioselectivity and high chemoselectivity under mild conditions. | nih.gov |
Development of Chiral Ligands from Derivatives
Cyclohexanone derivatives serve as valuable starting materials for the synthesis of chiral ligands, particularly phosphine ligands, which are widely used in asymmetric catalysis. The rigid backbone of these cyclic structures can provide a well-defined chiral environment around a metal center, leading to high levels of stereocontrol.
P-Chiral Phosphine Ligands:
The synthesis of P-chiral phosphine ligands, where the chirality is centered on the phosphorus atom, has been a significant focus in the development of highly efficient catalysts. nih.govnih.gov These ligands are often synthesized using phosphine-boranes as intermediates, which allows for the stereospecific creation of the chiral phosphorus center. nih.gov Conformationally rigid and electron-rich P-chiral phosphine ligands have demonstrated excellent enantioselectivity and high catalytic activity in a variety of transition-metal-catalyzed asymmetric reactions, including hydrogenations. nih.govnih.gov
Ferrocenyl Phosphine Ligands:
A notable class of chiral ligands derived from cyclic structures are ferrocenyl phosphines. A family of planar and central chiral ferrocenyl phosphine ligands has been synthesized from planar chiral indene-fused ferrocenes. rsc.org These ligands, featuring both planar and central chirality, have been successfully applied in palladium-catalyzed enantioselective allylic alkylation reactions, achieving high enantioselectivity and good yields. rsc.org
Desymmetrization for Ligand Precursors:
The enantioselective desymmetrization of allene-tethered cyclohexanones has been achieved through a dual catalytic system, providing a novel entry to architecturally complex bicyclic frameworks. nih.gov This strategy, which can be applied to both nitrogen and oxygen-tethered substrates, offers a pathway to enantioenriched bicyclic compounds that can serve as precursors for the synthesis of complex chiral ligands. nih.gov
Table 2: Development of Chiral Ligands from Cyclic Precursors
| Ligand Type | Synthetic Strategy | Precursor Type | Application | Key Findings | Reference |
|---|---|---|---|---|---|
| P-Chiral Phosphine Ligands | Use of phosphine-borane intermediates | General phosphine precursors | Asymmetric Hydrogenation | Conformationally rigid and electron-rich ligands exhibit excellent enantioselectivity and high catalytic activity. | nih.govnih.gov |
| Planar and Central Chiral Ferrocenyl Phosphines | Intramolecular asymmetric C–H arylation and diastereoselective phosphination | Indene-fused ferrocenes | Pd-catalyzed Enantioselective Allylic Alkylation | High enantioselectivity (92% ee) and good yield (89%) obtained. | rsc.org |
| Axially Chiral Alkylidene Azacycloalkanes | Rh(I)-catalyzed carbene coupling with desymmetrization | N-bridged cyclic ketone-derived α-diazocarbonyl compounds | General Asymmetric Catalysis | Generates a wide range of tetrasubstituted axially chiral products with 95–99% enantiomeric excess. | nih.gov |
| Chiral α-Alkylidene Cyclopentenones | Intramolecular allenic Pauson-Khand-type cycloaddition | Chiral allenes | Precursors for chiral ligands | Successful transfer of chirality from a chiral allene (B1206475) to an α-alkylidene cyclopentenone. | nih.gov |
Advanced Materials Science and Polymer Chemistry Applications
2-(2-Ethylbutylidene)-1-cyclohexanone as a Monomer in Polymerization
The conjugated system of this compound is reactive and susceptible to polymerization through several mechanisms, including photochemical and addition pathways. These processes leverage the electronic properties of the carbon-carbon double bond conjugated with the carbonyl group.
The photopolymerization of α,β-unsaturated ketones like this compound is a significant area of research. Upon absorption of light, the α,β-unsaturated ketone can be excited from its ground state (S₀) to an excited singlet state (S₁). This is typically followed by a rapid intersystem crossing to a more stable triplet state (T₁). nih.gov This triplet state is responsible for the subsequent photochemical reactions.
The key reaction in this process is a [2+2] photocycloaddition, where the excited triplet state of one monomer molecule reacts with the ground state of another. This cycloaddition occurs at the carbon-carbon double bond, leading to the formation of a four-membered cyclobutane (B1203170) ring, which becomes the repeating unit of the polymer backbone. nih.govyoutube.com The regioselectivity and stereoselectivity of this polymerization can be influenced by the reaction conditions. Research on related cyclic α,β-unsaturated ketones has shown that performing the reaction within a crystalline host, such as a self-assembled bis-urea macrocycle, can direct the formation of specific stereoisomers (e.g., exo head-to-tail dimers) in high conversion. researchgate.net This approach demonstrates a pathway to creating highly ordered polymer structures.
| Monomer Example | Reaction Environment | Key Finding | Dimer Configuration |
| 2-Cyclohexenone | Crystalline bis-urea host | Highly selective [2+2] cycloaddition | exo head-to-tail |
| 3-Methyl-2-cyclopentenone | Crystalline bis-urea host | High conversion and selectivity | exo head-to-tail |
| 2-Methyl-2-cyclopentenone | Crystalline bis-urea host | Forms respective dimer with high selectivity | exo head-to-tail |
This table presents findings on related α,β-unsaturated cyclic ketones, illustrating the potential for controlled photopolymerization. researchgate.net
The polarized nature of the α,β-unsaturated ketone system makes this compound susceptible to nucleophilic attack. While direct addition to the carbonyl carbon (1,2-addition) is possible, the presence of the conjugated double bond allows for a 1,4-addition, also known as conjugate addition or Michael addition. pressbooks.pubresearchgate.netyoutube.com This reaction is fundamental to a major class of polymerization mechanisms for this type of monomer. wikipedia.org
In a 1,4-addition polymerization, a nucleophilic initiator attacks the β-carbon of the monomer. This is the most electrophilic site in the conjugated system due to the electron-withdrawing effect of the carbonyl group. pressbooks.pub The attack results in the formation of a resonance-stabilized enolate intermediate, where the negative charge is delocalized between the α-carbon and the oxygen atom. libretexts.org This enolate is the new active center, which can then act as a nucleophile and attack the β-carbon of another monomer molecule. The propagation continues in this manner, extending the polymer chain. The process is terminated by the introduction of a proton source or another quenching agent. This mechanism allows for the formation of polymers with the cyclohexanone (B45756) moiety as a pendant group along the main chain.
Mechanism Steps:
Initiation: A nucleophile (Nu⁻) attacks the β-carbon of the monomer.
Propagation: The resulting enolate anion attacks the β-carbon of a new monomer molecule, extending the chain.
Termination: The reaction is quenched, often by protonation of the terminal enolate.
Based on available research, the use of this compound in controlled polymerization techniques has not been extensively documented. While controlled radical polymerization methods have been successfully applied to vinyl ketones, the steric hindrance and electronic nature of this specific substituted cyclohexanone derivative may present challenges for such techniques. rsc.org
Furthermore, this compound is not a suitable monomer for ring-opening polymerization (ROP). ROP requires monomers containing strained cyclic structures, such as lactones, lactides, or cyclic ethers, which can be selectively opened to form a linear polymer. The cyclohexanone ring in this monomer is thermodynamically stable and lacks the necessary ring strain to undergo polymerization via this mechanism.
Design and Synthesis of Functional Polymers
The potential incorporation of this compound into polymer structures opens avenues for designing functional materials with specific properties.
There is currently no specific information available in the scientific literature regarding the use of this compound in mesophase polymerization systems. This advanced technique typically involves the polymerization of liquid crystal monomers to create highly ordered, anisotropic polymers. The suitability of this specific monomer would depend on its ability to exhibit or be incorporated into a liquid crystalline phase.
The scientific literature does not currently link this compound to the development of biomimetic polymers. Biomimetic polymers are designed to mimic the structure and function of natural macromolecules, such as proteins or phospholipids. nih.gov The synthesis of these materials often involves monomers with specific functional groups that can replicate biological interactions, a characteristic not prominently featured in the structure of this compound.
Structure-Property Relationships in Derived Polymeric Materials
The integration of complex monomers like this compound into polymer chains offers a sophisticated route to materials with tailored properties. The inherent structural characteristics of this monomer, including its bulky side group and cyclic nature, directly influence the resulting polymer's architecture and, consequently, its macroscopic performance.
Influence of Monomer Structure on Polymer Architecture
The architecture of a polymer—encompassing its chain configuration, conformation, and packing—is fundamentally dictated by the structure of its constituent monomers. uomustansiriyah.edu.iqrsc.org In the case of this compound, several key features of the monomer are anticipated to exert significant influence on the architecture of its derived polymers.
Steric Hindrance: The presence of the 2-ethylbutylidene group introduces considerable steric bulk. This large, non-planar side group can restrict bond rotation along the polymer backbone, leading to increased chain rigidity. In a homopolymer of this compound, this steric hindrance would likely disrupt efficient chain packing, frustrating crystallization and promoting an amorphous morphology. uomustansiriyah.edu.iq
Chain Spacing and Free Volume: The bulky side group increases the distance between adjacent polymer chains. This leads to a higher free volume within the material. Polymers with increased free volume often exhibit lower densities and higher gas permeability. nih.gov
The interplay of these structural factors leads to a polymer architecture characterized by reduced chain mobility and a disordered, amorphous state. Any tendency for crystallization would be significantly lowered due to the chemical complexity and irregularity of the monomer unit. uomustansiriyah.edu.iq
Tailoring Polymer Characteristics through this compound Integration
The deliberate incorporation of this compound as a comonomer allows for the precise tailoring of polymer characteristics. By varying its concentration and distribution within a polymer chain, a wide range of thermal, mechanical, and solubility properties can be achieved.
Thermal Properties:
The introduction of the bulky and rigid structure of this compound is expected to elevate the glass transition temperature (Tg) of the resulting copolymer. The Tg is the temperature at which an amorphous polymer transitions from a rigid, glassy state to a more rubbery, flexible state. uomustansiriyah.edu.iq The restricted chain mobility imposed by the monomer's structure necessitates higher thermal energy for the onset of segmental motion.
For instance, in a copolymer system with a flexible monomer like ethylene, increasing the content of this compound would systematically increase the Tg of the material, enhancing its service temperature and dimensional stability.
Table 1: Hypothetical Glass Transition Temperatures (Tg) of Copolymers
| Copolymer System | Mole % of this compound | Glass Transition Temperature (Tg) (°C) |
| Polystyrene | 0 | 100 |
| Polystyrene Copolymer | 10 | 115 |
| Polystyrene Copolymer | 25 | 132 |
| Polystyrene Copolymer | 50 | 155 |
| Poly(methyl methacrylate) | 0 | 105 |
| PMMA Copolymer | 10 | 118 |
| PMMA Copolymer | 25 | 135 |
| PMMA Copolymer | 50 | 160 |
Mechanical Properties:
The integration of this monomer can significantly modify the mechanical profile of a polymer. The increased chain rigidity and intermolecular spacing can lead to materials that are harder but potentially more brittle. While the bulky groups can hinder the chain slippage that leads to plastic deformation, thereby increasing tensile strength and modulus up to a certain point, they can also prevent the dissipation of energy, reducing toughness.
However, in block copolymers, segments rich in this compound could form hard, glassy domains that act as physical cross-links, reinforcing softer, rubbery segments and leading to thermoplastic elastomers with high toughness and elasticity. nih.gov
Table 2: Projected Mechanical Properties of a Polyolefin Copolymer
| Mole % of this compound | Tensile Modulus (GPa) | Tensile Strength (MPa) | Elongation at Break (%) |
| 0 | 1.2 | 35 | 500 |
| 15 | 1.8 | 48 | 250 |
| 30 | 2.5 | 55 | 80 |
| 50 | 3.1 | 52 | 20 |
Solubility and Chemical Resistance:
This dual nature can be exploited to create materials with tailored interfacial properties. For example, incorporating this monomer into a nonpolar polymer like polyethylene could improve its compatibility with more polar polymers or fillers, enhancing the performance of blends and composites. researchgate.net
Table 3: Illustrative Solubility Characteristics
| Polymer | Toluene (Nonpolar) | Tetrahydrofuran (THF) (Polar Aprotic) | Acetone (Polar Aprotic) |
| Polyethylene | Soluble (at high temp) | Insoluble | Insoluble |
| Copolymer (15% Monomer) | Soluble | Partially Soluble | Swells |
| Copolymer (40% Monomer) | Soluble | Soluble | Partially Soluble |
| Homopolymer | Soluble | Soluble | Soluble |
Future Research Directions and Emerging Applications
Exploration of Novel Reaction Pathways and Synthetic Methodologies
The development of efficient and sustainable synthetic methods for 2-(2-Ethylbutylidene)-1-cyclohexanone and related α,β-unsaturated ketones is a primary research objective. While classical methods like the Claisen-Schmidt condensation are well-established, future research will likely focus on greener, more atom-economical, and highly selective synthetic strategies. acs.orgquora.com
One promising avenue is the use of aqueous reaction media, which aligns with the principles of green chemistry by reducing reliance on volatile organic solvents. acs.org The development of water-tolerant catalysts for the condensation of 1-cyclohexanone with 2-ethylbutanal (B1361351) could significantly improve the environmental footprint of the synthesis. Furthermore, exploring novel catalytic systems, such as those based on earth-abundant metals or organocatalysts, could lead to milder reaction conditions and improved yields.
| Synthetic Approach | Potential Advantages | Research Focus |
| Aqueous Phase Synthesis | Reduced environmental impact, simplified product isolation. acs.org | Development of water-tolerant catalysts, optimization of reaction conditions (pH, temperature). |
| Organocatalysis | Metal-free synthesis, potential for enantioselectivity, mild reaction conditions. | Design of novel chiral amines, thioureas, or phosphoric acids as catalysts. |
| Flow Chemistry | Improved safety, scalability, and process control. | Development of continuous flow reactors for the condensation reaction. |
| Photocatalysis | Use of light as a sustainable energy source. | Identification of suitable photocatalysts for the activation of reactants. |
Advanced Computational Studies for Rational Design
Computational chemistry offers powerful tools for understanding the structure, reactivity, and spectroscopic properties of molecules like this compound. Future research in this area will likely focus on the use of advanced computational methods, such as Density Functional Theory (DFT), to guide the rational design of new catalysts and reaction pathways.
Conformational analysis of this compound is crucial for understanding its reactivity and interaction with other molecules. nih.govias.ac.inuwlax.edu Computational studies can predict the most stable conformations and the energy barriers for rotation around single bonds, providing insights into its dynamic behavior. researchgate.net
Furthermore, computational modeling can be employed to elucidate reaction mechanisms, identify transition states, and predict the stereochemical outcome of reactions. This knowledge is invaluable for the rational design of catalysts that can favor the formation of a desired product isomer. For instance, DFT calculations can be used to model the interaction of the enone with a chiral catalyst, providing a basis for designing catalysts with improved enantioselectivity.
| Computational Method | Application in Research | Potential Impact |
| Density Functional Theory (DFT) | Elucidation of reaction mechanisms, calculation of spectroscopic properties (IR, NMR). acs.org | Rational design of catalysts, prediction of reactivity and selectivity. |
| Molecular Dynamics (MD) Simulations | Study of conformational dynamics and solvent effects. | Understanding the behavior of the molecule in different environments. |
| Quantum Mechanics/Molecular Mechanics (QM/MM) | Modeling of enzymatic reactions or catalysis in complex systems. | Design of biomimetic catalysts and understanding biological activity. |
Development of Highly Enantioselective Processes
The synthesis of enantiomerically pure this compound is a significant challenge and a key area for future research. Chiral α,β-unsaturated ketones are valuable building blocks in asymmetric synthesis. The development of highly enantioselective methods for the synthesis of this compound would open up new avenues for the preparation of complex chiral molecules.
Organocatalysis has emerged as a powerful tool for asymmetric synthesis, and its application to the synthesis of chiral α-alkylidene cycloalkanones is a promising research direction. chemrxiv.orgchemrxiv.org Chiral amines, amino acids, or cinchona alkaloids could be explored as catalysts for the enantioselective aldol (B89426) condensation reaction between 1-cyclohexanone and 2-ethylbutanal.
Another approach involves the kinetic resolution of a racemic mixture of this compound using chiral catalysts. This could be achieved through enantioselective reactions such as conjugate additions, hydrogenations, or epoxidations. The table below summarizes potential strategies for achieving enantioselectivity.
| Enantioselective Strategy | Catalytic System | Expected Outcome |
| Asymmetric Aldol Condensation | Chiral organocatalysts (e.g., proline derivatives, chiral amines). mdpi.com | Direct synthesis of one enantiomer of the target compound. |
| Kinetic Resolution | Chiral metal complexes or enzymes for enantioselective reactions. | Separation of a racemic mixture into its constituent enantiomers. |
| Chiral Auxiliary-Mediated Synthesis | Use of a chiral auxiliary to direct the stereochemical outcome of the reaction. | Formation of a diastereomeric intermediate that can be separated and converted to the desired enantiomer. |
Integration into Supramolecular Assemblies
The incorporation of this compound into supramolecular assemblies is an emerging area of research with the potential for novel applications in materials science and catalysis. acs.org The enone functionality can participate in various non-covalent interactions, such as hydrogen bonding and π-π stacking, which can be exploited for the construction of well-defined supramolecular architectures.
For example, the carbonyl group of the enone can act as a hydrogen bond acceptor, enabling its integration into hydrogen-bonded networks. This could be utilized for the design of crystalline materials with specific properties or for the controlled assembly of molecules in solution.
Furthermore, the photochemical reactivity of α,β-unsaturated ketones can be influenced by their inclusion in supramolecular hosts, such as cyclodextrins or calixarenes. escholarship.org Encapsulation within a host cavity can alter the excited-state properties of the enone and control the stereochemical outcome of photochemical reactions, such as [2+2] cycloadditions. cdnsciencepub.com This provides a powerful strategy for achieving selectivity in photochemical synthesis.
| Supramolecular System | Potential Application | Research Focus |
| Crystalline solids | Design of functional materials with specific optical or electronic properties. | Crystal engineering, study of intermolecular interactions. |
| Host-Guest Complexes | Control of reactivity and selectivity in photochemical reactions. escholarship.org | Synthesis of new host molecules, study of inclusion phenomena. |
| Self-Assembled Monolayers | Functionalization of surfaces for sensing or catalysis. | Surface modification, characterization of monolayer structure. |
Role in Advanced Catalytic Cycles
Beyond its synthesis, this compound can serve as a versatile substrate or ligand in the development of advanced catalytic cycles. The conjugated enone system offers multiple reactive sites that can be selectively targeted by catalysts to achieve a variety of chemical transformations.
One area of interest is the chemoselective reduction of the carbon-carbon double bond to afford the corresponding saturated ketone. rsc.org The development of catalysts that can achieve this transformation with high selectivity in the presence of the carbonyl group is a significant challenge. Recent advances in catalysis with earth-abundant metals, such as manganese, have shown promise in this area. acs.org
Furthermore, the enone can participate in a range of catalytic asymmetric reactions, such as conjugate additions of carbon and heteroatom nucleophiles, Michael additions, and cycloaddition reactions. mdpi.comnih.gov These reactions can be used to introduce new functional groups and stereocenters into the molecule, providing access to a wide range of chiral building blocks. The development of new catalytic systems that can control the regio- and stereoselectivity of these transformations is a key research goal.
| Catalytic Transformation | Catalyst Type | Potential Synthetic Utility |
| Chemoselective Hydrogenation | Homogeneous or heterogeneous metal catalysts (e.g., Mn, Fe, Co). acs.org | Synthesis of saturated ketones. |
| Asymmetric Conjugate Addition | Chiral organocatalysts or metal complexes. mdpi.com | Introduction of new stereocenters at the β-position. |
| Catalytic Peroxidation/Epoxidation | Chiral amine catalysts. nih.gov | Synthesis of chiral peroxides and epoxides. |
| [4+2] Cycloadditions | Lewis acid or organocatalysts. nih.gov | Construction of complex cyclic systems. |
Q & A
Q. What are the optimal synthetic routes for preparing 2-(2-Ethylbutylidene)-1-cyclohexanone, and how can reaction conditions be systematically optimized?
- Methodological Answer : Synthesis typically involves condensation reactions of cyclohexanone derivatives with ethylbutylidene precursors. Key parameters include:
- Catalysts : Acidic or basic catalysts (e.g., Knoevenagel conditions) to facilitate enolate formation.
- Solvent Systems : Polar aprotic solvents (e.g., DMF, THF) to enhance reaction kinetics.
- Temperature Control : Reactions often proceed at 60–80°C to balance yield and side-product formation.
- Monitoring : Use TLC or GC-MS to track reaction progress .
- Example : A protocol for analogous cyclohexanone derivatives (e.g., 2-isopropylidenecyclohexanone) suggests yields >75% under reflux conditions with catalytic p-toluenesulfonic acid .
Q. Which spectroscopic techniques are prioritized for characterizing this compound, and what key spectral markers should be analyzed?
- Methodological Answer :
- 1H NMR : Focus on alkene protons (δ 5.0–6.0 ppm for conjugated systems) and ketone carbonyl environments (δ 2.1–2.5 ppm for cyclohexanone derivatives). Splitting patterns can confirm substituent geometry .
- IR Spectroscopy : Strong absorption bands at ~1700 cm⁻¹ (C=O stretch) and ~1600 cm⁻¹ (C=C stretch) validate functional groups .
- Mass Spectrometry : Molecular ion peaks (e.g., m/z 166 for C₁₁H₁₈O) and fragmentation patterns confirm molecular weight and structural motifs .
Q. How can researchers design initial biological activity screens for this compound?
- Methodological Answer :
- Target Selection : Prioritize receptors or enzymes structurally similar to those inhibited by cyclohexanone derivatives (e.g., cyclooxygenase or cytochrome P450 isoforms).
- Assay Types :
- In vitro enzyme inhibition assays (e.g., fluorometric or colorimetric readouts).
- Cell viability assays (e.g., MTT for cytotoxicity screening).
- Dose Ranges : Test concentrations from 1 µM to 100 µM to establish dose-response curves.
- Controls : Include positive controls (e.g., aspirin for COX inhibition) and vehicle controls .
Advanced Research Questions
Q. How can contradictions in reported biological activities of this compound across studies be resolved?
- Methodological Answer :
- Data Cross-Validation : Replicate assays under standardized conditions (e.g., pH, temperature, solvent).
- Statistical Analysis : Apply ANOVA or t-tests to compare results across labs. For example, discrepancies in IC₅₀ values may arise from differences in assay buffers or cell lines.
- Meta-Analysis : Aggregate data from multiple studies to identify trends or outliers. Tools like RevMan or R can quantify heterogeneity .
- Mechanistic Studies : Use molecular docking or SPR to validate binding affinities and clarify conflicting activity reports .
Q. What computational approaches predict the thermodynamic stability of this compound under varying conditions?
- Methodological Answer :
- DFT Calculations : Optimize molecular geometry using B3LYP/6-31G* basis sets to compute enthalpy (ΔH) and Gibbs free energy (ΔG).
- Solvent Effects : Apply PCM or COSMO models to simulate stability in polar vs. nonpolar solvents.
- Thermal Stability : Use NIST thermochemistry data for analogous compounds (e.g., ΔcH°liquid ≈ -4500 kJ/mol for cyclohexanone derivatives) to extrapolate decomposition thresholds .
- Validation : Compare computational results with DSC or TGA experimental data .
Q. How can impurity profiling and related compound analysis be conducted for this compound?
- Methodological Answer :
- Chromatographic Methods :
- HPLC : Use C18 columns with acetonitrile/water gradients (e.g., 60:40 to 90:10 over 20 min). Detect impurities at 254 nm.
- GC-MS : Optimize split ratios (e.g., 10:1) and temperature ramps (e.g., 50°C to 250°C at 10°C/min) for volatile byproducts.
- Reference Standards : Co-inject USP-grade reference compounds (e.g., tramadol-related impurities) to identify structural analogs .
- Quantitation : Calculate impurity percentages using peak area ratios relative to the main compound. Ensure resolution >1.5 between adjacent peaks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
